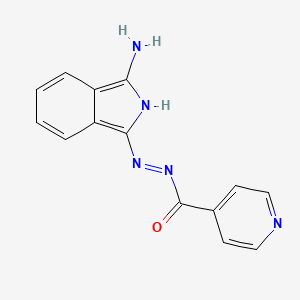

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, also known as isoniazid, is a synthetic compound that has been widely used as a first-line treatment for tuberculosis (TB) since its discovery in 1951. Isoniazid is a prodrug that requires activation by the bacterial enzyme KatG to exert its antimicrobial effects. It is a potent inhibitor of the mycolic acid synthesis pathway, which is essential for the cell wall integrity of Mycobacterium tuberculosis (Mtb), the causative agent of TB. Synthesis Method: Isoniazid is synthesized by the reaction of isonicotinic acid hydrazide with formaldehyde and sodium amalgam. The reaction yields a hydrazone intermediate, which is then treated with acetic anhydride to produce isoniazid. Scientific Research Application: Isoniazid has been extensively studied for its efficacy in treating TB, and it has been shown to be highly effective in killing drug-susceptible Mtb strains. Moreover, isoniazid has been used in combination with other drugs to treat drug-resistant TB. Recent studies have also shown that isoniazid has potential as a lead compound for developing new drugs to treat other bacterial infections, such as leprosy and Buruli ulcer. Mechanism of Action: Isoniazid exerts its antimicrobial effects by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of Mtb. Mycolic acids provide structural stability to the cell wall and protect the bacteria from host immune responses. By disrupting the synthesis of mycolic acids, isoniazid causes the cell wall to become more permeable, leading to the death of the bacteria. Biochemical and Physiological Effects: Isoniazid is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized by the liver, and its major metabolite is acetylisoniazid, which is excreted in the urine. Isoniazid has been shown to have a wide range of biochemical and physiological effects, including the induction of oxidative stress and the disruption of cellular energy metabolism. Advantages and Limitations for Lab Experiments: Isoniazid is a widely used antimicrobial agent in the laboratory, and its efficacy has been well established. However, there are limitations to its use, including the emergence of drug-resistant strains of Mtb and the potential for toxicity in some patients. Moreover, isoniazid has been shown to have variable efficacy against different strains of Mtb, and it may not be effective against all drug-resistant strains. Future Directions: There are several potential future directions for research on isoniazid. One area of interest is the development of new drugs that target the mycolic acid synthesis pathway, building on the success of isoniazid. Another area of interest is the identification of biomarkers that can be used to predict the efficacy of isoniazid treatment in individual patients, with the goal of improving treatment outcomes. Finally, there is a need for continued research on the mechanisms of drug resistance in Mtb, with the goal of identifying new targets for drug development.

Applications De Recherche Scientifique

- Isonicotinic acid hydrazide (INH) is a well-known antitubercular drug. It inhibits the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). By targeting the mycolic acid biosynthesis pathway, INH effectively combats TB infections. Researchers continue to explore its efficacy and potential synergies with other antitubercular agents .

- Studies suggest that INH possesses anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by affecting mitochondrial function and modulating signaling pathways. Researchers are investigating its potential as an adjunct therapy for various cancers, including breast, lung, and colon cancers .

- Isonicotinic acid hydrazide acts as a versatile ligand in the formation of metal coordination complexes. These complexes exhibit diverse properties, such as luminescence, magnetic behavior, and catalytic activity. Researchers explore their applications in materials science, catalysis, and drug delivery systems .

- INH demonstrates antioxidant and anti-inflammatory activities. It scavenges free radicals, protecting cells from oxidative damage. Additionally, it modulates inflammatory pathways, making it a potential candidate for managing oxidative stress-related diseases and inflammation .

- INH exhibits interesting photophysical properties, including fluorescence. Researchers investigate its potential as a fluorescent probe for bioimaging and sensing applications. Its emission properties make it useful for detecting specific analytes or monitoring cellular processes .

- INH has been explored as a corrosion inhibitor for metals. By adsorbing onto metal surfaces, it forms a protective layer that reduces corrosion rates. Applications include protecting pipelines, industrial equipment, and infrastructure materials from corrosion .

Antitubercular Activity

Anticancer Potential

Metal Coordination Complexes

Antioxidant and Anti-Inflammatory Effects

Photophysical Properties

Corrosion Inhibition

Propriétés

IUPAC Name |

N-[(3-amino-2H-isoindol-1-yl)imino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O/c15-12-10-3-1-2-4-11(10)13(17-12)18-19-14(20)9-5-7-16-8-6-9/h1-8,17H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAKMCIAGJCAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2C=C1)N=NC(=O)C3=CC=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)

![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone](/img/structure/B2590971.png)

![N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2590973.png)

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2590976.png)

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2590977.png)

![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)